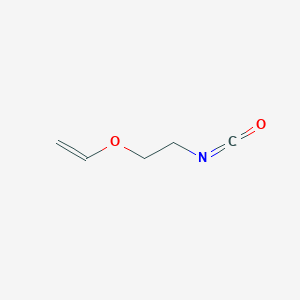

(2-Isocyanatoethoxy)ethene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

827320-16-1 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

1-ethenoxy-2-isocyanatoethane |

InChI |

InChI=1S/C5H7NO2/c1-2-8-4-3-6-5-7/h2H,1,3-4H2 |

InChI Key |

HJGDEBOFNVBPKY-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCN=C=O |

Origin of Product |

United States |

Historical Evolution of Multifunctional Monomers in Polymer Science and Organic Synthesis

The trajectory of polymer science has been marked by a continuous evolution from simple monofunctional monomers to increasingly complex multifunctional systems. rsc.orgusc.edu Early polymer chemistry, established with breakthroughs like the development of Bakelite in 1907 and Hermann Staudinger's macromolecular hypothesis in the 1920s, primarily utilized monomers with a single reactive site to form linear polymer chains. resolvemass.ca The advent of synthetic polymers such as polyethylene (B3416737) and nylon in the mid-20th century further solidified this paradigm. usc.eduresolvemass.ca

However, the demand for materials with enhanced properties like improved thermal stability, mechanical strength, and chemical resistance necessitated a shift towards more intricate polymer structures. fiveable.me This led to the exploration of multifunctional monomers, which possess two or more reactive groups. rsc.orgfiveable.me These monomers serve as critical branching or cross-linking agents, transforming linear polymer chains into three-dimensional networks with significantly different characteristics. rsc.org The ability to form highly branched and crosslinked polymer networks through step-growth or chain polymerization opened up new possibilities for creating advanced materials, including thermosets, elastomers, hydrogels, and high-performance coatings. rsc.orgfiveable.me This strategic use of multifunctional monomers allows for precise control over the final properties of the polymer, such as its glass transition temperature, tensile strength, and rigidity, by dictating the degree of branching and crosslinking in the network. fiveable.me

Rationale for the Strategic Integration of Isocyanate and Vinyl Ether Functionalities in a Single Molecular Architecture

The combination of an isocyanate (-NCO) group and a vinyl ether (-O-CH=CH2) group within a single molecule like (2-isocyanatoethoxy)ethene is a deliberate design choice driven by the distinct and complementary reactivity of these two functional groups. This "orthogonal reactivity" allows for selective and sequential chemical transformations, a powerful tool in polymer synthesis and materials modification. researchgate.netwikipedia.org

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and even water. This reactivity is the foundation of polyurethane and polyurea chemistry, forming stable urethane (B1682113) or urea (B33335) linkages, respectively. smolecule.com This reaction is typically a step-growth process and can occur under mild conditions, often without the need for a catalyst, although one can be used to control the reaction rate. mdpi.com

Conversely, the vinyl ether group is an electron-rich alkene. It does not readily undergo free-radical polymerization but is highly susceptible to cationic polymerization initiated by Lewis or Brønsted acids. researchgate.netwiley.com This allows for the formation of poly(vinyl ether) chains. Additionally, the vinyl ether double bond can participate in other reactions, such as cycloadditions. nii.ac.jpresearchgate.net

This dual-functionality allows for a two-stage modification or polymerization strategy. For instance, the isocyanate group can first be reacted with a polyol or polyamine to form a polyurethane backbone, leaving the vinyl ether groups as pendant functionalities. researchgate.net These pendant vinyl ether groups can then be subsequently polymerized or cross-linked through a different mechanism, such as cationic polymerization initiated by UV light (photopolymerization), to create a cross-linked network. researchgate.net This sequential approach provides exceptional control over the final polymer architecture and properties, enabling the creation of materials like UV-curable coatings, adhesives, and composites. researchgate.netrsc.org The ability to trigger these reactions independently under different conditions is a key advantage of this molecular design. wikipedia.orgacs.org

Conceptual Design Principles and Anticipated Research Utility of 2 Isocyanatoethoxy Ethene Within Contemporary Chemical Sciences

Precursor Synthesis Pathways to Incorporate the Isocyanatoethoxy Moiety

The synthesis of this compound typically begins with the preparation of a stable precursor that contains the vinyloxyethyl backbone. The choice of precursor is dictated by the subsequent strategy for introducing the isocyanate group. The two most common precursors are 2-(vinyloxy)ethanamine (B3256217) and 2-(vinyloxy)ethanol (B1195950).

The primary amine precursor for VEOI synthesis is 2-(vinyloxy)ethanamine. The synthesis of this compound is most frequently achieved through the direct vinylation of 2-aminoethanol (ethanolamine). This reaction, a variation of Reppe chemistry, involves the reaction of ethanolamine (B43304) with acetylene (B1199291) gas under elevated temperature and pressure, catalyzed by a strong base.

The reaction proceeds as follows: HO-CH₂-CH₂-NH₂ + HC≡CH --(Catalyst, Δ, P)--> CH₂=CH-O-CH₂-CH₂-NH₂

The catalytic system is crucial for achieving high selectivity and yield. Typically, alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), are used. The reaction is often carried out in a solvent or in an excess of the starting ethanolamine. The process requires careful control of conditions to prevent polymerization of the acetylene and to minimize side reactions. Research has focused on optimizing catalyst concentration, temperature (typically 140-180 °C), and acetylene pressure to maximize the yield of the desired mono-vinylated product.

The alcohol precursor, 2-(vinyloxy)ethanol (also known as ethylene (B1197577) glycol vinyl ether), is a key intermediate for several phosgene-free synthetic routes to VEOI. Its synthesis is a well-established industrial process, also based on Reppe vinylation. Ethylene glycol is reacted with acetylene in the presence of a basic catalyst.

The reaction is: HO-CH₂-CH₂-OH + HC≡CH --(Catalyst, Δ, P)--> CH₂=CH-O-CH₂-CH₂-OH

To favor the formation of the mono-vinylated product, 2-(vinyloxy)ethanol, over the di-vinylated by-product (1,2-bis(vinyloxy)ethane), a large excess of ethylene glycol is typically used. The reaction conditions are similar to those for ethanolamine vinylation, with temperatures generally in the range of 150-160 °C and pressures up to 20 atm. The crude product is then purified by distillation to separate the desired mono-ether from unreacted ethylene glycol and the di-ether by-product.

The following table summarizes and compares the synthesis of these key precursors.

| Parameter | Amine Precursor Synthesis (2-(Vinyloxy)ethanamine) | Alcohol Precursor Synthesis (2-(Vinyloxy)ethanol) |

|---|---|---|

| Starting Material | 2-Aminoethanol (Ethanolamine) | Ethylene Glycol |

| Coreagent | Acetylene (HC≡CH) | Acetylene (HC≡CH) |

| Typical Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |

| Typical Temperature | 140 - 180 °C | 150 - 160 °C |

| Key Condition | Controlled acetylene feed to prevent side reactions | Large excess of ethylene glycol to promote mono-vinylation |

| Product | 2-(Vinyloxy)ethanamine | 2-(Vinyloxy)ethanol |

Isocyanate Group Introduction Techniques

Once the precursor is synthesized, the final and critical step is the conversion of the terminal functional group (amine or alcohol) into an isocyanate group. This can be achieved through classical phosgenation or via more modern, environmentally conscious methods.

The reaction of a primary amine with phosgene (B1210022) (COCl₂) is the traditional and most direct method for synthesizing isocyanates. In this route, 2-(vinyloxy)ethanamine is reacted with phosgene in an inert solvent, such as toluene (B28343) or dichlorobenzene.

The process occurs in two main steps:

Carbamoyl (B1232498) Chloride Formation: The amine reacts with phosgene at low temperatures (0-20 °C) to form the corresponding N-(2-vinyloxyethyl)carbamoyl chloride intermediate and hydrogen chloride (HCl). CH₂=CH-O-CH₂-CH₂-NH₂ + COCl₂ → CH₂=CH-O-CH₂-CH₂-NHCOCl + HCl

Dehydrochlorination: The reaction mixture is then heated (typically to 100-150 °C) to eliminate a second molecule of HCl from the carbamoyl chloride, yielding the final isocyanate product. This step can be facilitated by bubbling an inert gas (e.g., nitrogen) through the mixture to drive off the HCl. CH₂=CH-O-CH₂-CH₂-NHCOCl → CH₂=CH-O-CH₂-CH₂-NCO + HCl

This method generally provides high yields of this compound. However, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized equipment, driving research into alternative synthetic pathways.

Growing environmental and safety concerns have spurred the development of phosgene-free routes to isocyanates. For this compound, the most prominent method involves the thermal decomposition of a carbamate (B1207046) derivative synthesized from the alcohol precursor, 2-(vinyloxy)ethanol.

This two-step process is as follows:

Carbamate Formation: 2-(Vinyloxy)ethanol is reacted with urea in the presence of a catalyst, such as a zinc or tin compound (e.g., zinc acetate), to form O-(2-vinyloxyethyl) carbamate. Ammonia is released as a by-product. CH₂=CH-O-CH₂-CH₂-OH + H₂NCONH₂ → CH₂=CH-O-CH₂-CH₂-OCONH₂ + NH₃

Thermal Decomposition (Thermolysis): The isolated O-(2-vinyloxyethyl) carbamate is then heated under vacuum or in a high-boiling point solvent. The carbamate decomposes to yield the desired this compound and regenerates the starting alcohol, 2-(vinyloxy)ethanol, which can be recycled. 2 CH₂=CH-O-CH₂-CH₂-OCONH₂ --(Δ)--> CH₂=CH-O-CH₂-CH₂-NCO + CH₂=CH-O-CH₂-CH₂-OH + NH₃

This pathway avoids the use of phosgene entirely. While it involves an additional step compared to phosgenation, its improved safety profile and the potential for recycling the alcohol by-product make it an attractive green alternative.

The following table compares the key features of phosgenation and the carbamate thermolysis route.

| Method | Precursor | Key Reagents | Key Steps | Yield | Primary Consideration |

|---|---|---|---|---|---|

| Phosgenation | 2-(Vinyloxy)ethanamine | Phosgene (COCl₂) | 1. Carbamoyl chloride formation 2. Thermal dehydrochlorination | High (>85%) | High toxicity of phosgene reagent |

| Carbamate Thermolysis | 2-(Vinyloxy)ethanol | Urea, Catalyst (e.g., Zinc Acetate) | 1. Carbamate synthesis 2. Thermal decomposition | Moderate to High | Phosgene-free, improved safety profile |

Ethene (Vinyl) Ether Moiety Incorporation Techniques

This section focuses specifically on the chemical strategies used to introduce the vinyl ether functionality. While related to precursor synthesis (Section 2.1), the emphasis here is on the underlying chemical transformation.

The dominant industrial method for creating the C=C-O- linkage is the Reppe Vinylation , as previously described. This reaction involves the addition of an alcohol (e.g., ethylene glycol, ethanolamine) across the triple bond of acetylene. The reaction is typically catalyzed by the corresponding alkali metal alkoxide, formed in situ by the reaction of the alcohol with a strong base like KOH. The process requires high pressure and temperature and is exceptionally effective for large-scale production due to the low cost of acetylene.

A more modern, alternative approach is transvinylation . This method avoids the use of high-pressure acetylene gas. Instead, it involves the transfer of a vinyl group from a stable, readily available vinyl donor, such as vinyl acetate (B1210297) or butyl vinyl ether, to the target alcohol (e.g., 2-aminoethanol or ethylene glycol). This transfer is catalyzed by transition metal complexes, most commonly those based on palladium (Pd), ruthenium (Ru), or iridium (Ir).

A representative transvinylation reaction is: CH₂=CH-OR' (Vinyl Donor) + HO-CH₂-CH₂-X --(Catalyst)--> CH₂=CH-O-CH₂-CH₂-X + R'OH (where X = OH or NH₂)

Transvinylation reactions can often be performed under much milder conditions (lower temperature and atmospheric pressure) than Reppe vinylation. The choice of catalyst is critical to achieving high efficiency and preventing side reactions. While this method offers significant advantages in terms of operational safety and conditions, the higher cost of the catalysts and vinyl donors can make it less economically viable for bulk production compared to the classical Reppe process.

Table of Mentioned Compounds

| Chemical Name | Common Name / Abbreviation | Chemical Formula |

| This compound | 2-Vinyloxyethyl Isocyanate (VEOI) | C₅H₇NO₂ |

| 2-(Vinyloxy)ethanamine | 2-Aminoethyl Vinyl Ether | C₄H₉NO |

| 2-(Vinyloxy)ethanol | Ethylene Glycol Vinyl Ether | C₄H₈O₂ |

| 2-Aminoethanol | Ethanolamine | C₂H₇NO |

| Ethylene Glycol | - | C₂H₆O₂ |

| Acetylene | - | C₂H₂ |

| Phosgene | - | COCl₂ |

| Hydrogen Chloride | - | HCl |

| N-(2-Vinyloxyethyl)carbamoyl chloride | - | C₅H₈ClNO₂ |

| Potassium Hydroxide | - | KOH |

| Urea | - | CH₄N₂O |

| Ammonia | - | NH₃ |

| O-(2-Vinyloxyethyl) carbamate | - | C₅H₉NO₃ |

| Zinc Acetate | - | Zn(C₂H₃O₂)₂ |

| Vinyl Acetate | - | C₄H₆O₂ |

| Butyl Vinyl Ether | - | C₆H₁₂O |

| Toluene | - | C₇H₈ |

| Dichlorobenzene | - | C₆H₄Cl₂ |

| 1,2-Bis(vinyloxy)ethane | Ethylene Glycol Divinyl Ether | C₆H₁₀O₂ |

Vinyl Etherification Reactions for Structural Assembly

The most prevalent and industrially significant route to construct the core structure of this compound involves the vinylation of a suitable ethanolamine precursor. This strategy builds the vinyl ether group onto a pre-existing amino-alcohol backbone, which is subsequently converted to the target isocyanate.

The cornerstone of this approach is the Reppe vinylation, a process that involves the reaction of an alcohol with acetylene under basic catalysis. In the context of this compound synthesis, the starting material is 2-aminoethanol. The reaction proceeds by nucleophilic attack of the deprotonated hydroxyl group of 2-aminoethanol on an acetylene molecule. This reaction is typically performed under elevated pressure and temperature in the presence of a strong base, such as potassium hydroxide (KOH), which acts as the catalyst. The product of this initial step is 2-vinyloxyethylamine.

Reaction Scheme: Vinylation of 2-Aminoethanol

Following the successful synthesis of the 2-vinyloxyethylamine intermediate, the primary amine group is converted into an isocyanate group. This is traditionally achieved through phosgenation, where the amine reacts with phosgene. However, due to the high toxicity of phosgene, phosgene-free routes, such as the reaction with dialkyl carbonates followed by thermal decomposition, are increasingly investigated.

An alternative vinyl etherification method is transvinylation. This process avoids the use of high-pressure acetylene. Instead, a vinyl group is transferred from a less valuable vinyl ether, such as ethyl vinyl ether, to the 2-aminoethanol substrate. These reactions are often catalyzed by transition metal complexes, with palladium and iridium-based catalysts showing notable efficacy. Transvinylation can offer milder reaction conditions but may require more complex catalyst systems and purification steps to remove the catalyst and by-products.

Table 1: Comparative Conditions for Vinyl Etherification of 2-Aminoethanol

| Method | Key Reagent | Catalyst | Typical Temperature | Typical Pressure | Key Advantage |

|---|---|---|---|---|---|

| Reppe Vinylation | Acetylene | Potassium Hydroxide (KOH) | 120-160 °C | 10-20 atm | High atom economy, established industrial process. |

| Transvinylation | Ethyl Vinyl Ether | Palladium or Iridium Complexes | 60-100 °C | Atmospheric | Avoids high-pressure acetylene, milder conditions. |

Alternative Synthetic Routes for Vinyl Ether Moiety Formation

Beyond the direct vinylation of an ethanolamine backbone, alternative strategies exist that form the vinyl ether moiety through different chemical transformations. These routes often start with a precursor that already contains a vinyl ether group or form it via an elimination reaction.

One prominent alternative involves using 2-chloroethyl vinyl ether as a starting material. This compound provides a pre-formed vinyl ether group attached to an ethyl spacer with a reactive chloride leaving group. The isocyanate functionality can be introduced via a two-step sequence. First, 2-chloroethyl vinyl ether is reacted with sodium azide (B81097) (NaN₃) in a nucleophilic substitution reaction to yield 2-azidoethyl vinyl ether. The subsequent transformation of the azide group into an isocyanate can be achieved through thermal or photochemical decomposition (Curtius rearrangement) or reaction with phosphines (Staudinger ligation). A more direct, albeit often lower-yielding, approach is the reaction of 2-chloroethyl vinyl ether with a cyanate (B1221674) salt, such as sodium cyanate, to form the isocyanate directly, although this reaction can be challenging.

Another synthetic pathway involves the creation of the carbon-carbon double bond via an elimination reaction. This route would start with a saturated precursor, such as 2-(2-haloethoxy)ethyl isocyanate (where 'halo' is typically bromine or iodine). Treatment of this substrate with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), induces a dehydrohalogenation reaction (E2 elimination), generating the vinyl group and yielding the final product, this compound. This method's success is highly dependent on the stability of the isocyanate group under the strongly basic conditions required for elimination.

Table 2: Overview of Alternative Synthetic Routes

| Route Description | Key Starting Material | Key Transformation | Potential Challenge |

|---|---|---|---|

| Substitution on Vinyl Ether Precursor | 2-Chloroethyl vinyl ether | Nucleophilic substitution (e.g., with NaN₃) followed by rearrangement. | Use of potentially explosive azide intermediates. |

| Elimination Reaction | 2-(2-Haloethoxy)ethyl isocyanate | Base-induced dehydrohalogenation. | Potential for side reactions of the isocyanate group with the strong base. |

Advanced Purification and Isolation Procedures for this compound Monomer

The utility of this compound in polymerization and material science applications is contingent upon its purity. The presence of residual starting materials, catalysts, by-products, or oligomers can adversely affect reaction kinetics and final polymer properties. Therefore, advanced purification procedures are essential.

Distillation and Crystallization Protocols for Monomer Purity

For a volatile liquid monomer like this compound, fractional distillation under reduced pressure is the primary and most effective method for purification on a preparative scale. Performing the distillation under vacuum is critical for two main reasons:

Prevention of Thermal Polymerization: The vinyl ether group is susceptible to thermally initiated cationic polymerization. Lowering the pressure reduces the boiling point, allowing distillation to occur at temperatures that minimize this risk.

Preservation of the Isocyanate Group: Isocyanates can undergo self-reaction at elevated temperatures to form dimers (uretdiones) and trimers (isocyanurates), which are undesirable impurities. Vacuum distillation keeps the temperature below the threshold for these side reactions.

To further suppress polymerization during heating, a small amount of a radical inhibitor is typically added to the distillation flask. Common inhibitors include phenothiazine, hydroquinone, or 4-methoxyphenol (B1676288) (MEHQ). Research findings, such as those detailed in patents for related vinyl ether monomers, confirm that distillation at a pressure of 10-15 mmHg allows the monomer to be collected at a temperature range of 60-68 °C, effectively separating it from higher-boiling oligomers and non-volatile residues.

Crystallization is not a standard purification technique for this compound, as its low melting point makes fractional freezing impractical for removing common liquid impurities. Distillation remains the superior method for bulk purification.

Table 3: Distillation Parameters for this compound Purification

| Parameter | Typical Value / Compound | Purpose |

|---|---|---|

| Pressure | 10-15 mmHg (1.3-2.0 kPa) | Lowers boiling point to prevent thermal degradation/polymerization. |

| Boiling Point | ~62 °C @ 10 mmHg | Characteristic property for collection of the pure fraction. |

| Inhibitor | Phenothiazine, MEHQ | Prevents radical polymerization of the vinyl group during heating. |

| Purity Achieved | >99.0% | Sufficient for most polymerization applications. |

Chromatographic Separation Techniques for Trace Impurity Removal

When ultra-high purity (>99.5%) is required, particularly for sensitive kinetic studies or advanced electronics applications, chromatographic techniques are employed to remove trace impurities that may co-distill with the monomer.

Preparative Gas Chromatography (GC) can be used for small-scale purification. A sample of the distilled monomer is injected into a GC system equipped with a preparative column (wider bore). Non-polar or medium-polarity columns are effective, using an inert carrier gas like helium or nitrogen. The monomer fraction is selectively collected as it elutes, leaving behind impurities with different retention times, such as residual solvents or by-products like carbamoyl chlorides.

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful tool. Given the monomer's polarity, normal-phase chromatography is well-suited for this separation. A silica (B1680970) gel stationary phase is typically used with a non-polar mobile phase, such as a mixture of hexane (B92381) and a small amount of a more polar modifier like ethyl acetate. Under these conditions, the this compound monomer can be effectively separated from highly polar impurities (e.g., unreacted 2-vinyloxyethylamine, oligomers) and non-polar contaminants. The selection of the technique depends on the nature of the specific impurities that need to be removed.

Table 4: Chromatographic Methods for High-Purity this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Target Impurities Removed |

|---|---|---|---|

| Preparative GC | Non-polar (e.g., polysiloxane) | Helium, Nitrogen | Volatile by-products, residual solvents with different boiling points. |

| Preparative HPLC (Normal-Phase) | Silica Gel | Hexane / Ethyl Acetate gradient | Polar impurities (e.g., unreacted amines, hydrolysis products) and non-polar contaminants. |

Mechanistic Investigations of Isocyanate Group Reactivity in this compound

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The reactions are typically addition-based and proceed without the formation of byproducts, rendering them highly efficient for polymer synthesis and modification.

Nucleophilic Addition Reaction Mechanisms (e.g., with Hydroxyl, Amine, and Carboxyl-Containing Compounds)

The primary reaction pathway for the isocyanate group in this compound is nucleophilic addition. The mechanism involves the attack of a nucleophile (Nu-H) on the carbonyl carbon of the isocyanate. This forms a transient, unstable intermediate that rapidly undergoes proton transfer from the nucleophile to the nitrogen atom, resulting in a stable addition product.

Reaction with Hydroxyl Compounds (Alcohols): The reaction with an alcohol (R-OH) yields a urethane linkage. The lone pair of electrons on the alcohol's oxygen atom attacks the isocyanate carbon. This is the cornerstone of polyurethane chemistry. The general mechanism is as follows:

Nucleophilic Attack: The alcohol oxygen attacks the electrophilic carbon of the isocyanate group.

Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, forming the stable urethane product.

Reaction with Amine Compounds: The reaction with primary (R-NH₂) or secondary (R₂-NH) amines is typically much faster than the reaction with alcohols and produces a urea linkage. The mechanism is analogous, involving the nucleophilic attack of the amine's nitrogen on the isocyanate carbon.

Reaction with Carboxyl-Containing Compounds (Carboxylic Acids): The reaction with a carboxylic acid (R-COOH) initially forms an unstable mixed carboxylic-carbamic anhydride (B1165640). This intermediate is thermally labile and readily decarboxylates (loses CO₂) upon gentle heating to form an amide.

The relative reactivity of these nucleophiles with the isocyanate group is a critical factor in competitive reaction systems. The general order of reactivity is primarily dictated by the nucleophilicity and steric hindrance of the attacking species.

Table 1: Relative Reaction Rates of Common Nucleophiles with the Isocyanate Moiety

| Nucleophile Type | Example Compound | Product Linkage | Relative Reaction Rate (Approximate) | Key Mechanistic Notes |

|---|---|---|---|---|

| Primary Aliphatic Amine | n-Butylamine | Urea | ~1000 | Extremely rapid, often requires no catalyst. |

| Secondary Aliphatic Amine | Dibutylamine | Urea | ~400 | Slower than primary amines due to steric hindrance. |

| Primary Alcohol | n-Butanol | Urethane | ~1 | Base reaction rate; often requires catalysis for practical applications. |

| Water | H₂O | Carbamic Acid (unstable) → Amine + CO₂ | ~0.8 | Forms an unstable carbamic acid, which decomposes. The resulting amine can react further with another isocyanate. |

| Carboxylic Acid | Acetic Acid | Amide (after decarboxylation) | ~0.1 | Slow reaction forming an unstable mixed anhydride intermediate. |

Cycloaddition Reaction Pathways Involving the Isocyanate Moiety

Beyond simple nucleophilic additions, the C=N double bond within the isocyanate group can participate in cycloaddition reactions. The most significant of these is cyclotrimerization.

Cyclotrimerization: In the presence of specific catalysts (e.g., potassium acetate, tertiary amines, or phosphines), three isocyanate molecules can react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or polyisocyanurate when polymerized). This reaction is crucial for producing cross-linked materials with enhanced thermal and chemical stability. The mechanism involves a stepwise anionic polymerization pathway, where the catalyst initiates the reaction by attacking one isocyanate molecule, and the resulting anionic species sequentially adds two more monomer units before ring-closing to regenerate the catalyst.

Dimerization: Under certain conditions, particularly at low temperatures or with specific phosphine (B1218219) catalysts, isocyanates can undergo a [2+2] cycloaddition to form a four-membered uretdione ring. This reaction is generally reversible upon heating.

Catalytic Principles Governing Isocyanate Reactions

To control the rate and selectivity of the reaction between the isocyanate group of this compound and nucleophiles like alcohols, catalysts are almost always employed. The two primary classes of catalysts operate via distinct mechanisms.

Tertiary Amine Catalysts: These catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), function as Lewis bases. The mechanism is generally believed to involve the formation of an activated complex between the amine catalyst and the hydroxyl group of the alcohol through hydrogen bonding. This increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate carbon.

Organometallic Catalysts: Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts. The proposed mechanism involves the formation of a ternary complex. The tin metal center coordinates with both the oxygen of the alcohol and the nitrogen of the isocyanate, bringing the reactants into close proximity and optimal orientation, thereby lowering the activation energy of the transition state.

Table 2: Common Catalysts for Isocyanate-Alcohol Reactions and Their Proposed Mechanisms

| Catalyst Class | Example Catalyst | Proposed Mechanism | Key Characteristics |

|---|---|---|---|

| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic Catalysis / Lewis Base Activation | Activates the hydroxyl group via hydrogen bonding, increasing its nucleophilicity. Highly effective for the "gelling" reaction. |

| Organometallic (Tin) | Dibutyltin Dilaurate (DBTDL) | Insertion Mechanism / Lewis Acid Activation | Forms a ternary complex, coordinating with both isocyanate and alcohol to orient them for reaction. Highly efficient at low concentrations. |

| Organometallic (Bismuth/Zinc) | Bismuth Neodecanoate | Lewis Acid Activation | Functions similarly to tin catalysts but is often considered a less toxic alternative. May show different selectivity. |

Mechanistic Investigations of Vinyl Ether Group Reactivity in this compound

The vinyl ether group (-O-CH=CH₂) in this compound is an electron-rich alkene. The oxygen atom's lone pair of electrons can donate into the π-system, making the β-carbon highly nucleophilic and capable of stabilizing an adjacent carbocation. This electronic structure dictates its unique polymerization behavior.

Considerations for Radical Polymerization Pathways of Vinyl Ethers

Unlike vinyl monomers such as styrenes or acrylates, vinyl ethers, including the moiety in this compound, are essentially unreactive towards conventional radical polymerization. Attempts to initiate polymerization with radical initiators like AIBN or benzoyl peroxide are generally unsuccessful in producing high polymer.

The mechanistic basis for this lack of reactivity lies in two main factors:

Lack of Radical Stabilization: A propagating radical formed at the α-position to the ether oxygen is not resonance-stabilized. Unlike an acrylate, where the radical is stabilized by the adjacent carbonyl group, the ether oxygen offers no such stabilization.

Chain Transfer: The primary process that occurs is degradative chain transfer. The radical initiator or a propagating chain can readily abstract a hydrogen atom from the α-carbon of the vinyl ether monomer. This terminates the growing chain and creates a new, resonance-stabilized but non-propagating radical on the monomer, effectively inhibiting polymerization. This leads to the formation of only low molecular weight oligomers, if any product is formed at all.

Click Chemistry Reagent Design and Mechanistic Implications of Vinyl Ethers

The vinyl ether moiety of this compound positions it as a valuable reagent in the realm of click chemistry, a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. wiley-vch.de The electron-rich nature of the vinyl ether double bond, a consequence of the electron-donating ether oxygen, is central to its reactivity. rsc.org This characteristic makes it particularly suitable for several types of click reactions, most notably the radical-mediated thiol-ene reaction and the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

In the thiol-ene reaction , a thiol (R-SH) adds across the vinyl ether's double bond in the presence of a radical initiator (photo- or thermal). Vinyl ethers are among the most frequently used double bonds for this reaction in polymer science because they readily participate in the radical-mediated process without undergoing significant competing free-radical polymerization. rsc.org The reaction proceeds via a free-radical chain mechanism, resulting in a highly efficient and regioselective anti-Markovnikov addition of the thiol.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is another powerful click reaction where the electron-rich vinyl ether acts as a dienophile, reacting with an electron-deficient diene, typically a tetrazine. nih.govresearchgate.net This reaction is exceptionally fast and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. researchgate.netbio-connect.nl The mechanism involves a [4+2] cycloaddition, followed by the expulsion of nitrogen gas to form a stable dihydropyridazine (B8628806) product, which can then aromatize. researchgate.net Kinetic studies have shown that the IEDDA reaction step can be the rate-limiting part of a multi-step sequence. acs.org The reactivity of the vinyl ether in these cycloadditions is high due to its distorted double bond and the electron density conferred by the adjacent oxygen atom. wiley-vch.de

The design of this compound as a click chemistry reagent, therefore, leverages the vinyl ether group as a versatile handle for conjugation, surface modification, or polymer synthesis, while the isocyanate group remains available for subsequent, orthogonal transformations.

Orthogonal Reactivity and Selective Functional Group Transformations in this compound

Orthogonal reactivity is a key chemical strategy where one functional group in a multifunctional molecule can be selectively reacted under a specific set of conditions, leaving the other functional groups intact. nih.gov this compound, with its distinct isocyanate and vinyl ether functionalities, is an ideal substrate for demonstrating this principle. The isocyanate group is a potent electrophile, while the vinyl ether is an electron-rich alkene. This electronic differentiation allows for the selective targeting of each group with a high degree of control.

Sequential and Tandem Reaction Design for Complex Product Synthesis

The orthogonal reactivity of this compound makes it a powerful bifunctional building block for the design of sequential or tandem reactions, enabling the synthesis of complex molecular architectures. dtu.dkwikipedia.org A sequential approach involves carrying out two or more reactions consecutively, with the isolation of intermediates being optional (in a one-pot procedure). wikipedia.org

A typical sequential synthesis could involve two distinct steps:

Step 1 (Isocyanate Functionalization) : this compound is first reacted with a molecule containing a nucleophilic group, such as a hydroxyl-terminated polymer or a biomolecule with a free amine. This step forms a stable urethane or urea bond, tethering the vinyl ether functionality to the larger molecule.

Step 2 (Vinyl Ether Functionalization) : The product from the first step, which now bears a pendant vinyl ether group, is then subjected to a second, orthogonal reaction. For example, a thiol-containing fluorescent dye could be attached via a photo-initiated thiol-ene click reaction, or the material could be cross-linked by reacting with a dithiol.

This step-wise approach allows for the precise construction of well-defined products. For example, one could synthesize an amphiphilic block copolymer by first reacting a hydrophilic polymer-alcohol with the isocyanate group, and then polymerizing a new block from the vinyl ether end. rsc.org

Tandem reactions, a subset of one-pot procedures where subsequent reactions occur spontaneously after the first transformation without changing conditions, can also be envisioned. wikipedia.org The ability to use this compound to link two different molecular entities with high specificity and efficiency makes it a valuable tool in materials science, bioconjugation, and drug delivery. wiley-vch.denih.gov

Polymerization of 2 Isocyanatoethoxy Ethene As a Novel Monomer

Homopolymerization Pathways for (2-Isocyanatoethoxy)ethene

Homopolymerization of this compound can proceed by targeting either the vinyl ether or the isocyanate functionality, leading to polymers with distinct structures and characteristics.

The vinyl ether moiety of this compound is highly reactive towards cationic initiators. Cationic polymerization of vinyl ethers is a well-established chain-growth process that involves the formation of a carbocationic active center. nih.gov An initiator, typically a Lewis acid or a protonic acid, transfers a charge to the monomer, creating a carbenium ion that subsequently propagates by adding more monomer units. nih.gov

However, the high reactivity of the propagating cationic species can lead to challenges, such as chain transfer reactions to the monomer, solvent, or impurities, which can lower the molecular weight and broaden the molecular weight distribution. nih.gov To overcome these issues, living cationic polymerization techniques have been developed, which minimize termination and chain transfer events. nih.gov

Recent advancements have focused on catalyst-controlled stereoselective cationic polymerization, utilizing chiral counterions to produce isotactic poly(vinyl ether)s with enhanced material properties. nsf.gov Furthermore, the development of cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has provided unparalleled control over the polymer's molecular weight, architecture, and dispersity. nih.gov Cationic RAFT can be initiated by various systems, including organic acids and photocatalysts, and can even be performed under tolerant conditions, such as at room temperature and open to the air. nih.govrsc.org

For the homopolymerization of this compound, the isocyanate group would remain as a pendant functionality along the poly(vinyl ether) backbone. This reactive group is available for subsequent post-polymerization modification, allowing for the creation of graft copolymers or cross-linked materials.

Table 1: Initiator Systems for Cationic Polymerization of Vinyl Ethers

| Initiator System Type | Examples | Characteristics |

|---|---|---|

| Protonic Acids | Triflic acid, Pentacarbomethoxycyclopentadiene (PCCP) | Can initiate living polymerization, some systems are moisture tolerant. rsc.org |

| Lewis Acids | BF₃·OEt₂, EtAlCl₂ | Commonly used, often require low temperatures and inert conditions. nih.gov |

| Photocatalysts | Pyrylium salts, Acridinium salts | Allow for temporal control of polymerization using light. semanticscholar.org |

| Electrochemical | Mediated oxidation of a chain transfer agent | Provides external control over polymer chain growth. researchgate.net |

The isocyanate group of this compound can also be targeted for homopolymerization. One of the most significant reactions of isocyanates is their cyclotrimerization to form highly stable, six-membered isocyanurate rings. This process results in a cross-linked polymer network. researchgate.net The resulting material, a polyisocyanurate, would feature the vinyl ether groups as pendant functionalities attached to the robust, thermoset network.

The trimerization reaction is typically catalyzed by a variety of compounds, including tertiary amines, phosphines, and metal carboxylates. The high reactivity of the isocyanate group allows this process to occur under various conditions. researchgate.net The formation of these cross-linked structures imparts high thermal stability and rigidity to the final material. The pendant vinyl ether groups could then be used for further reactions, such as grafting or surface modification.

Design and Synthesis of Advanced Polymer Architectures Utilizing this compound

The unique bifunctional nature of this compound, possessing both a vinyl group and an isocyanate group, presents a versatile platform for the synthesis of a wide array of advanced polymer architectures. The orthogonal reactivity of these two functional groups—the vinyl group amenable to radical or anionic polymerization and the isocyanate group reactive towards nucleophiles like alcohols and amines—is the key to designing complex macromolecular structures. This differential reactivity allows for sequential or concurrent polymerization and modification steps to build block copolymers, graft copolymers, and crosslinked networks with tailored properties.

Block Copolymer Synthesis Leveraging Differential Reactivity

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. The synthesis of block copolymers containing a poly(this compound) segment would capitalize on the ability to polymerize the vinyl group while leaving the isocyanate group intact for subsequent reactions, or vice versa.

One potential strategy involves the use of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods would allow for the controlled growth of a polymer chain from the vinyl group of this compound, resulting in a well-defined polymer with pendant isocyanate functionalities. This "macroinitiator" or "macromonomer" could then be used in a second polymerization step.

For instance, a poly(this compound) block could be synthesized first. The still-reactive pendant isocyanate groups could then be used to initiate the ring-opening polymerization of an appropriate monomer, or they could be reacted with a hydroxyl- or amine-terminated polymer of a different kind, thereby forming a diblock copolymer. The differential reactivity is crucial; polymerization of the vinyl group would ideally proceed without significant side reactions involving the isocyanate moiety.

Table 1: Hypothetical Synthesis of a Diblock Copolymer via Sequential Monomer Addition

| Step | Polymerization Type | Monomer(s) | Resulting Structure |

| 1 | Controlled Radical Polymerization (e.g., RAFT) | This compound | Poly(this compound) with pendant isocyanate groups |

| 2 | Polyaddition | Dihydroxy-terminated poly(ethylene glycol) | Poly(this compound)--block--poly(ethylene glycol) |

This approach would yield amphiphilic block copolymers if a hydrophilic polymer like poly(ethylene glycol) is used, which could self-assemble into various nanostructures in solution.

Graft Copolymerization Methodologies

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The dual functionality of this compound offers several routes to synthesize graft copolymers.

One common method is the "grafting onto" approach. Here, a pre-existing polymer backbone is modified with functional groups that can react with the isocyanate groups of poly(this compound) side chains. For example, a polymer with hydroxyl or amine side groups could be reacted with a separately synthesized, living poly(this compound) chain.

Alternatively, the "grafting from" technique could be employed. In this scenario, a polymer backbone is first synthesized with initiator sites along its chain. This compound monomers could then be polymerized from these sites. A more elegant approach would be to first polymerize another vinyl monomer to create a backbone, and then copolymerize it with a small amount of a monomer that can be converted into an initiator for the polymerization of this compound.

A third possibility is the "grafting through" method, where a macromonomer of poly(this compound) with a polymerizable end-group is copolymerized with another monomer to form a graft copolymer directly.

Table 2: Potential Graft Copolymerization Strategies

| Strategy | Description |

| Grafting onto | A polymer backbone with reactive sites (e.g., -OH, -NH2) is reacted with pre-formed poly(this compound) chains. |

| Grafting from | Initiator sites are created along a polymer backbone from which this compound is polymerized. |

| Grafting through | A macromonomer of poly(this compound) is copolymerized with another monomer. |

Formation of Crosslinked Polymeric Networks

Crosslinked polymeric networks, or thermosets, are materials in which polymer chains are linked together by covalent bonds, forming a three-dimensional network. The isocyanate group in this compound is an excellent candidate for forming crosslinks.

After the polymerization of the vinyl groups to form linear polymer chains with pendant isocyanate functionalities, a crosslinking agent can be introduced. Diols or diamines are common crosslinkers for isocyanate-containing polymers. The reaction between the pendant isocyanate groups and the crosslinker would lead to the formation of a robust network structure. The density of crosslinking, and thus the mechanical and thermal properties of the resulting material, could be precisely controlled by the stoichiometry of the crosslinking agent.

Another approach would be to utilize the isocyanate group's ability to react with moisture (water) to form an amine, which then rapidly reacts with another isocyanate group to form a urea (B33335) linkage, releasing carbon dioxide in the process. This is a common mechanism for curing polyurethane foams and coatings.

Table 3: Example of Crosslinking Reaction

| Polymer | Crosslinking Agent | Resulting Linkage | Network Properties |

| Poly(this compound) | Ethylene (B1197577) glycol | Urethane (B1682113) | Thermoset with tunable rigidity and thermal stability |

| Poly(this compound) | Water (from ambient moisture) | Urea | Potentially porous network due to CO2 formation |

The ability to form crosslinked networks opens up possibilities for applications such as coatings, adhesives, and hydrogels, depending on the specific reaction conditions and the nature of the crosslinking agent employed.

Theoretical and Computational Investigations of 2 Isocyanatoethoxy Ethene

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to balance computational cost with accuracy, providing a detailed picture of the molecule's geometry and electronic landscape. cdmf.org.braps.org

The electronic structure of (2-Isocyanatoethoxy)ethene dictates its chemical reactivity. Quantum chemical calculations can determine a variety of parameters that act as descriptors of this reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Furthermore, the distribution of electron density can be analyzed through calculations of atomic charges (e.g., Mulliken charges) and the generation of molecular electrostatic potential (MEP) maps. These analyses reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the isocyanate carbon is expected to be highly electrophilic, making it susceptible to attack by nucleophiles, while the vinyl ether double bond is an electron-rich site, prone to electrophilic addition, which is the key step in its cationic polymerization.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations This table presents hypothetical data typical for a molecule of this type, as specific computational studies on this compound are not publicly available.

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the most available electrons, likely localized on the vinyl ether group. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy empty orbital, likely centered on the isocyanate group. |

| HOMO-LUMO Gap | 6.7 eV | A relatively large gap suggests good kinetic stability of the monomer. |

| Mulliken Charge on Isocyanate Carbon | +0.55 e | Confirms the highly electrophilic nature of this carbon atom. |

| Mulliken Charge on Vinyl Cβ (CH2=) | -0.30 e | Indicates the nucleophilic character of the terminal vinyl carbon. |

Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. These conformers can have different energies, and understanding the potential energy surface is key to predicting the molecule's preferred shapes. For this compound, rotations around the C-C and C-O single bonds of the ethoxy linker are of primary interest.

Computational methods can systematically rotate these bonds and calculate the energy of the resulting structure, mapping out the conformational landscape. The lowest energy conformations are the most stable and thus the most populated. The energy differences between conformers are determined by factors like steric hindrance and torsional strain. The eclipsed conformations, where substituents on adjacent atoms are aligned, are typically higher in energy than the staggered conformations, where they are spaced out.

Table 2: Relative Energies of Hypothetical Conformers of this compound This table illustrates the kind of data generated from a conformational analysis. The dihedral angle refers to the O-C-C-N bond.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0.00 | Most stable, staggered conformation. |

| Gauche | 60° | 0.95 | A less stable, staggered conformation. |

| Eclipsed 1 | 120° | 3.80 | High energy, eclipsed conformation. |

| Eclipsed 2 (Syn) | 0° | 4.50 | Least stable, fully eclipsed conformation. |

Reaction Pathway Modeling for this compound Transformations

Modeling reaction pathways allows for the elucidation of mechanisms, prediction of reaction rates, and understanding of selectivity. For a bifunctional molecule, this involves studying the reactions of each functional group independently and potentially their interplay.

The isocyanate group is known to react with nucleophiles like alcohols and amines to form urethanes and ureas, respectively. Computational chemistry can model these reactions to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (Ea), a critical parameter for reaction kinetics.

For example, the reaction of the isocyanate group in this compound with a simple alcohol like methanol (B129727) can be modeled. Calculations would locate the structure of the transition state, where the new C-O bond is partially formed and the proton from the alcohol is being transferred to the isocyanate nitrogen. The calculated activation energy provides a quantitative measure of how fast the reaction is likely to proceed. Computational studies on base-catalyzed reactions between isocyanates and epoxides have similarly been used to investigate reaction pathways. researchgate.net

Table 3: Calculated Energetics for the Reaction of the Isocyanate Group with Methanol Illustrative data for a hypothetical reaction pathway calculation.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Monomer + Methanol) | 0.0 |

| Transition State (TS) | +25.5 |

| Product (Urethane) | -15.0 |

The vinyl ether group typically undergoes cationic polymerization. nih.gov The initiation step, where a carbocationic active center is formed, is crucial. nih.gov Theoretical studies can model this process, for instance, by simulating the interaction of the vinyl ether with a protonic acid or a Lewis acid initiator. nih.govnih.gov

Simulation of Polymerization Kinetics and Chain Growth Processes

Building upon the energetic data from quantum chemical calculations, the entire polymerization process can be simulated to understand the macroscopic behavior, such as the rate of polymerization and the evolution of polymer chain length. Such simulations are vital in polymer reaction engineering. mdpi.com

These simulations typically involve kinetic models that describe the elementary steps of polymerization: initiation, propagation, termination, and chain transfer. The rate constants for these steps can be estimated from the activation energies obtained from quantum chemical calculations using transition state theory. Mathematical models, often consisting of a series of differential equations, can then be solved to predict the concentration of monomer, active centers, and polymer over time. mdpi.com

Alternatively, stochastic methods like Monte Carlo simulations can be employed. researchgate.netrsc.org These methods simulate the behavior of individual molecules and their reactions over time, providing detailed information not only on the kinetics but also on the developing polymer architecture, such as molecular weight distribution and crosslinking in the case of multifunctional monomers. researchgate.netrsc.orgpurdue.edu Kinetic gelation models can also be used to describe polymer growth, particularly for systems with multiple monomer types or reaction pathways. aps.org

Table 4: Illustrative Output from a Kinetic Simulation of Vinyl Ether Polymerization This table shows hypothetical data representing the change in monomer conversion and number-average molecular weight (Mn) over time.

| Time (s) | Monomer Conversion (%) | Mn (g/mol) |

|---|---|---|

| 0 | 0 | 0 |

| 60 | 15 | 1,500 |

| 120 | 28 | 2,800 |

| 300 | 55 | 5,500 |

| 600 | 80 | 8,000 |

| 1200 | 95 | 9,500 |

Monte Carlo and Molecular Dynamics Simulations of Copolymerization

There are no published studies that have employed Monte Carlo or Molecular Dynamics simulations to investigate the copolymerization of this compound. This type of computational analysis would typically provide valuable insights into the reaction kinetics, copolymer microstructure, and the influence of various parameters on the polymerization process. Such simulations are powerful tools for understanding polymer growth at a molecular level, predicting properties of the resulting copolymers, and guiding experimental synthesis. However, the scientific community has not yet applied these methods to this specific monomer.

Computational Approaches to Predict Polymer Network Formation

Similarly, there is a lack of research focused on computational approaches to predict the formation of polymer networks derived from this compound. Predictive modeling in this area is crucial for designing materials with tailored properties, such as mechanical strength, thermal stability, and swelling behavior. These computational methods can simulate the cross-linking reactions and the evolution of the three-dimensional network structure. The absence of such studies for this compound indicates a significant area for future research.

While computational studies on other isocyanates and vinyl ethers exist, the unique combination of the isocyanate and vinyl ether functionalities in "this compound" presents a specific set of reactive possibilities that have not yet been explored through theoretical and computational modeling. Future research in this area would be invaluable for unlocking the potential of this monomer in advanced material applications.

Advanced Methodological Approaches for the Study of 2 Isocyanatoethoxy Ethene

Spectroscopic Techniques for In Situ and Real-Time Reaction Monitoring

In situ and real-time monitoring techniques are indispensable for observing chemical reactions as they occur, providing a continuous stream of data without the need for intermittent sampling. This approach allows for a detailed understanding of reaction dynamics, including the identification of transient intermediates and the precise determination of reaction endpoints.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving isocyanate groups. researchgate.net The isocyanate functional group (-N=C=O) exhibits a strong and distinct absorption band in the infrared spectrum, typically in the region of 2275–2250 cm⁻¹. This peak is well-separated from the absorption bands of other common functional groups, making it an ideal probe for tracking the consumption of the (2-Isocyanatoethoxy)ethene monomer during polymerization or other reactions.

By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, spectra can be collected continuously. The decrease in the intensity or area of the isocyanate peak over time is directly proportional to the concentration of the unreacted monomer. This allows for the precise calculation of conversion rates and reaction kinetics. For instance, in a polymerization reaction, the disappearance of this peak signifies the conversion of the monomer into the polymer backbone. researchgate.net

Table 1: Hypothetical Real-Time IR Data for this compound Polymerization

| Time (minutes) | Isocyanate Peak Area (Arbitrary Units) | Monomer Conversion (%) |

| 0 | 1.85 | 0 |

| 10 | 1.48 | 20 |

| 20 | 1.11 | 40 |

| 30 | 0.74 | 60 |

| 40 | 0.37 | 80 |

| 50 | 0.09 | 95 |

| 60 | 0.00 | 100 |

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress Elucidation

In situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, real-time structural information about the species present in a reacting system. wiley.com This technique allows for the simultaneous monitoring of reactants, intermediates, and products, offering profound insights into the reaction mechanism. wiley.com For the study of this compound, ¹H NMR and ¹³C NMR spectroscopy are particularly valuable.

During a reaction, such as polymerization, the characteristic signals of the monomer's vinyl protons (typically in the range of 4.0-6.5 ppm) and the protons of the ethoxy group will decrease in intensity. docbrown.info Concurrently, new signals corresponding to the formed polymer structure will appear and grow. By integrating these peaks at various time points, the rate of monomer consumption and polymer formation can be accurately quantified. This method is crucial for identifying potential side reactions or isomeric structures formed during the process. wiley.com

Table 2: Expected ¹H NMR Chemical Shift Changes during Polymerization

| Group | Monomer this compound | Polymer |

| =CH₂ | ~4.0-4.5 ppm | Signal disappears |

| =CHO- | ~6.0-6.5 ppm | Signal disappears |

| -OCH₂CH₂NCO | ~3.6-4.0 ppm | Shifts to new polymer backbone position |

| Polymer Backbone | Not Applicable | Appears at ~1.5-3.5 ppm |

Chromatographic Methodologies for Monomer Purity Assessment and Polymer Characterization

Chromatographic techniques are essential for both ensuring the quality of the starting monomer and for characterizing the final polymeric product. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the this compound monomer. Using a reversed-phase column (e.g., C18), where the stationary phase is nonpolar, the monomer can be separated from more polar impurities (which elute earlier) and less polar impurities (which elute later).

A suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, is used to elute the components from the column. Detection is typically achieved using a UV detector, as the vinyl group in the monomer possesses a chromophore. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. For isocyanates that lack a strong chromophore or for trace analysis, derivatization with an appropriate agent can be performed prior to HPLC analysis to enhance detection. epa.gov

Table 3: Representative HPLC Purity Analysis of a this compound Sample

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.8 | Polar Impurity |

| 2 | 4.1 | 98.9 | This compound |

| 3 | 5.8 | 0.3 | Nonpolar Impurity |

Size Exclusion Chromatography (SEC) for Polymer Molar Mass Distribution

Once this compound is polymerized, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molar mass distribution of the resulting polymer. youtube.comlcms.cz SEC separates polymer chains based on their hydrodynamic volume in solution. paint.org

The polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran) and passed through a column packed with porous gel. Larger polymer chains cannot enter the pores as easily and thus travel a shorter path, eluting from the column first. youtube.com Smaller chains explore more of the pore volume, taking a longer path and eluting later. By calibrating the column with polymer standards of known molar mass, a calibration curve of log(Molar Mass) versus elution volume can be generated. This allows for the determination of key parameters such as the number-average molar mass (Mₙ), weight-average molar mass (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ), which describes the breadth of the molar mass distribution. paint.orgresearchgate.net

Table 4: Example SEC Results for a Polymer of this compound

| Parameter | Value | Description |

| Mₙ ( g/mol ) | 15,000 | Number-Average Molar Mass |

| Mₒ ( g/mol ) | 22,500 | Weight-Average Molar Mass |

| PDI | 1.5 | Polydispersity Index |

Kinetic and Mechanistic Elucidation Methodologies

Understanding the kinetics (how fast a reaction proceeds) and the mechanism (the step-by-step pathway) of this compound reactions is fundamental for process optimization and control. These insights are typically gained by combining data from the aforementioned spectroscopic and chromatographic techniques.

Kinetic studies are performed by using real-time IR or in situ NMR to measure the concentration of the monomer as a function of time under various conditions (e.g., different temperatures, initiator concentrations). Plotting this concentration-time data allows for the determination of the reaction order and the calculation of the rate constant (k).

Mechanistic elucidation relies heavily on in situ spectroscopy to identify any short-lived intermediates that may form. wiley.com For example, in a complex polymerization, NMR might reveal the formation of an unexpected structural unit, suggesting an alternative mechanistic pathway. Furthermore, analyzing the polymer's molar mass distribution via SEC under different reaction conditions can provide clues about the termination and chain transfer events occurring during polymerization. By systematically analyzing the data from these advanced methodologies, a comprehensive model of the reaction kinetics and mechanism can be constructed.

Advanced Kinetic Studies of this compound Reactions

Kinetic studies are fundamental to elucidating the reaction mechanisms, determining rate constants, and understanding the influence of various parameters on the reactions of this compound.

Hypothetical Kinetic Data for the Reaction of this compound with a Generic Alcohol (ROH)

| Experiment | Initial [R-NCO] (mol/L) | Initial [ROH] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |

This table represents hypothetical data for illustrative purposes.

From this data, it could be inferred that the reaction is first-order with respect to the isocyanate and zero-order with respect to the alcohol under these conditions, suggesting a rate-determining step that does not involve the alcohol concentration.

Key Research Findings in Isocyanate Kinetics:

Catalysis: The reactions of isocyanates are highly susceptible to catalysis. For instance, the reaction between isocyanates and alcohols can be significantly accelerated by catalysts like ferric acetylacetonate. nasa.gov

Reaction Mechanisms: Base-catalyzed reactions of isocyanates with compounds containing acidic hydrogen can proceed through different mechanisms. rsc.org These can include a concerted single-step reaction or a stepwise mechanism, depending on the acidity of the hydrogen-acidic compound and the strength of the base catalyst. rsc.org

Consecutive Reactions: Isocyanates can undergo a series of reactions with alcohols or phenols to form carbamates, which can then react further to form allophanates and, eventually, isocyanurates. rsc.org The product distribution is heavily dependent on the reactant ratio and the type of catalyst used. rsc.org For example, with catalysts like tertiary amines, carbamate (B1207046) formation is favored, while anionic catalysts can lead to the formation of isocyanurates. rsc.org

Polymerization: Kinetic studies have been crucial in understanding the living anionic polymerization of isocyanates to form polyisocyanates. acs.org These studies have helped to establish the general rate law and evaluate monomer reactivity. acs.org

Isotopic Labeling and Mechanistic Pathway Determination Strategies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.org

Strategies for Studying this compound:

Deuterium (B1214612) Labeling: To investigate the mechanism of addition of an alcohol (R-OH) to the isocyanate group, the alcohol could be labeled with deuterium (R-OD). By analyzing the product, one can determine if the deuterium ends up on the nitrogen atom of the resulting carbamate. This would confirm the expected addition mechanism. A similar strategy could be used to study reactions involving the vinyl ether group.

Carbon-13 Labeling: The carbon atom of the isocyanate group (-N=C=O) could be replaced with its isotope, ¹³C. Following the reaction, the position of the ¹³C in the product can be determined using techniques like ¹³C NMR spectroscopy or mass spectrometry. This would unequivocally show how the isocyanate carbon is incorporated into the product structure.

Oxygen-18 Labeling: To probe the mechanism of hydrolysis or alcoholysis, the oxygen atom of the reactant (water or alcohol) could be labeled with ¹⁸O. Detecting the position of ¹⁸O in the product would provide insight into the nucleophilic attack at the isocyanate carbon.

General Applications of Isotopic Labeling in Mechanistic Studies:

Isotopic labeling is widely used to understand intricate biosynthetic pathways, such as those for terpenes. nih.govresearchgate.net

The technique is instrumental in determining reaction mechanisms in various fields, from organic chemistry to biochemistry. wikipedia.org

By combining isotopic labeling with kinetic studies (kinetic isotope effect), researchers can gain insights into the rate-determining step of a reaction. epa.gov

While specific data for this compound is not available, these established methodologies provide a clear roadmap for future research into the complex and interesting reactivity of this molecule.

Conceptual Applications and Future Research Directions of 2 Isocyanatoethoxy Ethene

Potential as a Versatile Monomer for Advanced Material Design

The dual functionality of (2-isocyanatoethoxy)ethene makes it an exceptionally versatile building block for creating advanced polymeric materials. The isocyanate group (-NCO) readily reacts with nucleophiles like alcohols and amines to form urethane (B1682113) or urea (B33335) linkages, respectively. This is the fundamental chemistry behind the synthesis of polyurethanes. Simultaneously, the vinyl group (ethene) is susceptible to free-radical polymerization. rsc.orgdntb.gov.uamdpi.com

This orthogonal reactivity allows for several innovative polymerization strategies:

Graft Copolymers : A polymer backbone can be formed through the vinyl groups, leaving the isocyanate groups pendant. These reactive sites can then be used to graft other polymer chains (e.g., polyesters, polyethers) onto the main chain, creating well-defined graft copolymers.

Cross-Linked Networks : The vinyl group can be polymerized to form linear chains, which can then be cross-linked into a three-dimensional network by reacting the pendant isocyanate groups with a diol or diamine. This allows for precise control over the cross-link density and, consequently, the mechanical properties of the final material.

Polyurethane Backbone Functionalization : Conversely, the isocyanate can be reacted with a diol to form a linear polyurethane. The pendant vinyl groups along this chain can then be polymerized or used as sites for further chemical modification, such as "click" chemistry reactions. usm.edu

These strategies enable the design of materials with a combination of properties not easily achievable with conventional monomers. For example, a polyurethane's elasticity and toughness could be combined with the specific optical or chemical properties of a grafted acrylic polymer.

Table 1: Potential Polymer Architectures from this compound

| Polymer Architecture | Polymerization Strategy | Key Features | Potential Applications |

|---|---|---|---|

| Graft Copolymers | 1. Vinyl polymerization of backbone. 2. Isocyanate reaction for grafting. | Comb-like structure, combines properties of two different polymers. | Compatibilizers for polymer blends, surface modifiers, drug delivery systems. |

| Cross-Linked Networks | 1. Vinyl polymerization. 2. Isocyanate reaction for cross-linking. | Tunable mechanical strength and swelling behavior. | Hydrogels, elastomers, thermosets, coatings. |

| Functional Polyurethanes | 1. Polyurethane formation via isocyanate. 2. Post-polymerization of vinyl groups. | Reactive polymer backbone, allows for surface functionalization. | Adhesives, functional coatings, biomaterials. |

Integration into Responsive Polymer Systems for Smart Materials Development

"Smart" materials, which can change their properties in response to external stimuli like temperature, pH, or light, are a major focus of modern materials research. nih.govrsc.org this compound is a prime candidate for integration into such systems.

By copolymerizing the vinyl group of this compound with functional monomers known to impart stimuli-responsive behavior, new classes of smart materials can be conceptualized. For instance, copolymerization with N-isopropylacrylamide (NIPAM) or oligo(ethylene glycol)-methacrylates could yield thermoresponsive polymers. nih.govrsc.org The resulting polymer would feature pendant isocyanate groups, which could be used to form hydrogels. syr.edu These hydrogels could exhibit a Lower Critical Solution Temperature (LCST), causing them to undergo a reversible volume change (shrinking or swelling) as the temperature crosses a specific threshold. nih.govresearchgate.net

This capability has significant conceptual applications:

Injectable Hydrogels for Drug Delivery : A polymer solution could be liquid at room temperature and form a gel at body temperature, allowing it to be injected as a liquid and then solidify in place to act as a depot for controlled drug release. nih.govresearchgate.net

Smart Surfaces : Surfaces could be coated with these polymers to create "cell sheets" that can be detached simply by changing the temperature, avoiding the need for enzymatic digestion.

Sensors and Actuators : The volume change in response to a stimulus could be harnessed to create microscopic valves, sensors, or soft robotic components. nih.gov

The isocyanate group provides a reactive handle to lock the smart polymer into a network or attach it to a surface, enhancing the stability and utility of the final device. syr.edu

Role in the Engineering of Surface Modification and Protective Coatings

The high reactivity of the isocyanate group makes it an excellent anchor for covalently bonding polymers to a wide variety of surfaces, including metals, ceramics, and other polymers that possess hydroxyl or amine groups. mdpi.com This allows this compound to be a powerful agent for surface modification and the creation of high-performance protective coatings. google.com

A two-step conceptual process can be envisioned:

Surface Grafting : The isocyanate end of the monomer reacts with a surface, creating a strong, covalent bond and leaving the vinyl group exposed.

Surface-Initiated Polymerization (SIP) : The vinyl groups now coating the surface can be used to initiate polymerization, growing dense "polymer brushes" directly from the surface. usm.edu

This "grafting from" approach can create highly durable and functional coatings. For example, by polymerizing a fluorinated acrylic monomer from the surface, a superhydrophobic (water-repellent) and oleophobic (oil-repellent) coating could be engineered. Similarly, grafting polyethylene (B3416737) glycol (PEG) chains could create anti-fouling surfaces that resist protein and bacterial adhesion, a critical need for medical implants and marine applications. rsc.org The resulting polyurethane linkage at the interface would provide a robust connection, improving the coating's longevity and resistance to wear and chemical attack. mdpi.com

Exploration in Bioconjugation and Bio-Inspired Material Science (Conceptual)

The field of bio-inspired materials seeks to mimic the complex, functional structures found in nature. The reactivity of isocyanates with amine groups, which are abundant in proteins and other biomolecules, provides a conceptual pathway for creating novel bio-hybrid materials. syr.edu

This compound could serve as a molecular bridge between the synthetic and biological worlds. For example, the isocyanate group could be used to attach the monomer to a specific site on an enzyme or antibody. The attached vinyl group could then be copolymerized with other monomers to encapsulate the biomolecule within a hydrogel matrix. This could stabilize the protein, protecting it from harsh environmental conditions while allowing it to remain biologically active.

Potential conceptual research directions include:

Biosensors : An enzyme could be immobilized in a polymer matrix. When the enzyme reacts with its target analyte, a change in the local environment (e.g., pH) could trigger a response in the surrounding smart polymer, leading to a detectable signal.

Tissue Engineering Scaffolds : Peptides containing cell-adhesion sequences (like RGD) could be attached to the polymer backbone via the isocyanate group. rsc.org This would create a scaffold that actively encourages cells to attach and grow, better mimicking the natural extracellular matrix. nih.gov

Targeted Drug Delivery : Antibodies could be conjugated to polymer nanoparticles. The antibody would guide the nanoparticle to a specific target (e.g., a cancer cell), where the nanoparticle could then release its therapeutic payload.

Development of Sustainable Synthesis Routes and Green Chemical Processing Methods

A significant challenge in isocyanate chemistry is its traditional reliance on phosgene (B1210022), an extremely toxic and corrosive gas. researchgate.netgoogle.com Green chemistry principles demand the development of phosgene-free synthesis routes. Future research on this compound would need to prioritize sustainable production methods.

Several phosgene-free routes are conceptually applicable: researchgate.net

Thermal Decomposition of Carbamates : This is considered one of the most promising alternatives. It involves first synthesizing a carbamate (B1207046) from an amine, which is then heated to produce the isocyanate and an alcohol, which can often be recycled. researchgate.net

Carbonation of Amines : Direct reaction of amines with carbon dioxide or other carbonyl sources like dimethyl carbonate can produce carbamates or ureas, which are precursors to isocyanates. nih.gov

Reductive Carbonylation of Nitro Compounds : This method uses carbon monoxide to convert nitro compounds directly to isocyanates.

Furthermore, the "ethene" portion of the molecule can be sourced sustainably. Ethene is a primary product of the petrochemical industry, but it can also be produced from the dehydration of bio-ethanol, derived from the fermentation of biomass. chiyodacorp.com More advanced methods like the oxidative dehydrogenation of ethane (B1197151) (ODHE) are also being explored to reduce the environmental impact compared to traditional steam cracking. rsc.org Recently, processes to create 100% bio-based isocyanates from plant-derived dicarboxylic acids have also been developed, offering a path to fully eliminate fossil fuels from the supply chain. bioplasticsmagazine.com

Table 2: Comparison of Isocyanate Synthesis Routes

| Synthesis Route | Starting Materials | Byproducts | Green Chemistry Considerations |

|---|---|---|---|

| Traditional Phosgenation | Amine, Phosgene (COCl₂) | Hydrochloric Acid (HCl) | Highly toxic reagent, corrosive byproduct. google.com |

| Carbamate Decomposition | Amine, Carbonyl Source, Alcohol | Alcohol (recyclable) | Avoids phosgene, potential for closed-loop process. researchgate.net |

| Reductive Carbonylation | Nitro Compound, Carbon Monoxide (CO) | Varies by process | Uses CO, avoids phosgene. |

| Bio-Based Route | Plant-derived dicarboxylic acids | Varies | Uses renewable feedstocks, phosgene-free. bioplasticsmagazine.com |

Advanced Computational Models for Predicting Polymerization Outcomes and Conceptual Material Design